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Compound of Interest

Compound Name: Cyclopentyl pentanoate

CAS No.: 5451-99-0

Cat. No.: B13807440

Get Quote

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational

modes of molecules. When a molecule is irradiated with infrared light, its bonds absorb energy

at specific frequencies, causing them to stretch, bend, or deform.[1] These absorption

frequencies are characteristic of the types of bonds and functional groups present, providing a

unique "vibrational fingerprint" for the compound. For drug development professionals and

researchers, IR spectroscopy offers a rapid, non-destructive method for structural elucidation,

purity assessment, and reaction monitoring.

This guide provides a detailed analysis of the infrared spectrum of cyclopentyl pentanoate, an

ester comprised of a cyclopentyl alcohol moiety and a pentanoic acid moiety. By deconstructing

the molecule into its core functional components, we can predict and interpret its key spectral

features with high fidelity. The analysis will focus on the causality behind the characteristic

absorption peaks, grounding the interpretation in the principles of molecular vibrations and

electronic effects.

Molecular Structure and Key Vibrational Regions
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Cyclopentyl pentanoate, C₁₀H₁₈O₂, possesses several distinct structural features that give

rise to characteristic IR absorptions:

The Carbonyl (C=O) Group: The cornerstone of the ester functionality.

The C-O Single Bonds: Two distinct single bonds linking the carbonyl carbon to the ether

oxygen and the ether oxygen to the cyclopentyl ring.

The Saturated Alkyl Chains: The sp³ C-H and C-C bonds of the pentanoate chain and the

cyclopentyl ring.

The analysis of its spectrum can be systematically approached by examining the regions where

these groups are known to absorb.

Detailed Spectral Analysis of Cyclopentyl
Pentanoate
The Carbonyl (C=O) Stretching Vibration: The Most
Prominent Peak
The most intense and readily identifiable peak in the IR spectrum of cyclopentyl pentanoate
is the carbonyl stretch (νC=O). For saturated aliphatic esters, this absorption typically appears

as a strong, sharp band in the range of 1750-1735 cm⁻¹.[1][2] In a similar ester, ethyl

pentanoate, this peak is observed at 1734.91 cm⁻¹.[3]

Causality and Insights:

High Intensity: The C=O bond is highly polarized due to the significant difference in

electronegativity between carbon and oxygen. The stretching vibration causes a large

change in the dipole moment of the molecule, resulting in a very strong absorption of IR

radiation.

Frequency Position: The position at ~1740 cm⁻¹ is characteristic of a saturated ester. Unlike

ketones (which absorb at a slightly lower wavenumber, ~1715 cm⁻¹), the ester oxygen atom

attached to the carbonyl carbon has an inductive, electron-withdrawing effect that

strengthens the C=O double bond, increasing its force constant and thus its vibrational
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frequency.[4] Conjugation, if present, would lower this frequency, but cyclopentyl
pentanoate is fully saturated.[2]

The Carbon-Oxygen (C-O) Stretching Vibrations
Esters possess two distinct C-O single bond stretching vibrations, which are strongly coupled.

This coupling results in two characteristic absorptions in the fingerprint region of the spectrum,

typically between 1300 cm⁻¹ and 1000 cm⁻¹.[2][5]

Asymmetric C-C-O Stretch: This vibration involves the stretching of the bond between the

carbonyl carbon and the ether oxygen (O=C-O). It is typically found in the 1210-1160 cm⁻¹

range for saturated esters and is very intense.[5]

Symmetric O-C-C Stretch: This involves the bond between the ether oxygen and the

cyclopentyl ring's carbon (C-O-C). This peak is generally found at a lower wavenumber,

between 1100-1030 cm⁻¹.[5]

These two strong peaks, in combination with the C=O stretch, create a "Rule of Three" pattern

that is highly diagnostic for esters.[5]

The C-H Stretching and Bending Vibrations
The remainder of the molecule consists of saturated alkyl groups (CH₂ and CH₃). These give

rise to predictable C-H stretching and bending vibrations.

C-H Stretching (νC-H): Absorptions from the stretching of sp³ C-H bonds occur just below

3000 cm⁻¹.[6]

Wavenumber Range:2960-2850 cm⁻¹.

Appearance: Multiple strong, sharp peaks. For cyclopentane, these prominent stretches

are observed around 2900 cm⁻¹.[7] In ethyl pentanoate, they are seen at 2960.91 cm⁻¹

and 2875.05 cm⁻¹.[3] These peaks arise from the symmetric and asymmetric stretching

modes of the CH₂ groups in the cyclopentyl ring and pentanoate chain, as well as the

terminal CH₃ group.

C-H Bending (δC-H): These vibrations occur at lower wavenumbers and are useful for

confirming the presence of alkyl structures.
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CH₂ Scissoring: A characteristic medium-intensity peak is expected around 1465 cm⁻¹.[8]

This is due to the in-plane bending of the numerous methylene groups. Cyclopentane

shows a notable deformation peak at ~1460 cm⁻¹.[7]

CH₃ Umbrella (Symmetric) Bending: A peak of medium intensity near 1375 cm⁻¹ is

diagnostic for the terminal methyl group of the pentanoate chain.[8][9]

Summary of Key Infrared Peaks
The following table summarizes the expected characteristic absorption peaks for cyclopentyl
pentanoate, providing a quick reference for spectral interpretation.

Wavenumber Range (cm⁻¹) Intensity Vibrational Assignment

2960 - 2850 Strong, Sharp
C-H (sp³) Asymmetric &

Symmetric Stretching

1750 - 1735 Very Strong, Sharp C=O (Ester) Stretching

~ 1465 Medium CH₂ Scissoring (Bending)

~ 1375 Medium
CH₃ Symmetric (Umbrella)

Bending

1210 - 1160 Strong C-C-O Asymmetric Stretching

1100 - 1030 Strong C-O-C Symmetric Stretching

Visualization of Molecular Vibrations
The following diagram illustrates the molecular structure of cyclopentyl pentanoate and

highlights the key vibrational modes responsible for its characteristic IR peaks.
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Cyclopentyl Pentanoate

Characteristic Vibrational Modes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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